(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol
CAS No.: 1446236-25-4
Cat. No.: VC3099693
Molecular Formula: C13H9BrF2O2
Molecular Weight: 315.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1446236-25-4 |
|---|---|
| Molecular Formula | C13H9BrF2O2 |
| Molecular Weight | 315.11 g/mol |
| IUPAC Name | [3-bromo-4-(2,4-difluorophenoxy)phenyl]methanol |
| Standard InChI | InChI=1S/C13H9BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-6,17H,7H2 |
| Standard InChI Key | IIGQACCPUYFJOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)Br)OC2=C(C=C(C=C2)F)F |
| Canonical SMILES | C1=CC(=C(C=C1CO)Br)OC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Structural Features and Functional Groups
The structure of (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol incorporates several pharmacologically significant functional groups that contribute to its potential biological activity and medicinal chemistry applications. The bromine atom at the 3-position of the phenyl ring serves as a halogen bond donor, potentially enhancing binding interactions with protein targets and providing a site for synthetic modifications through metal-catalyzed cross-coupling reactions . The 2,4-difluorophenoxy group connected to the 4-position of the phenyl ring introduces fluorine atoms that can participate in polar interactions, modulate the electronic properties of the molecule, and improve metabolic stability by blocking potential sites of oxidative metabolism . The hydroxymethyl (-CH2OH) group provides a hydrogen bond donor/acceptor functionality that can engage in polar interactions with biological targets and offers a handle for further synthetic elaboration. The diaryl ether linkage (C-O-C) creates a bent conformation with restricted rotation, influencing the three-dimensional arrangement of the molecule and potentially affecting its interaction with biological targets .
Physical and Chemical Properties
Stability and Reactivity
Synthesis and Manufacturing
Synthetic Methodologies
The synthesis of (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol can be approached through several synthetic routes, with the formation of the key diaryl ether linkage representing a central synthetic challenge. Based on synthetic strategies described for structurally related compounds in the literature, the most common approach likely involves the coupling of an appropriately substituted bromophenol derivative with a fluorinated aryl halide or through the reaction of 2,4-difluorophenol with a suitable brominated aryl precursor . The search results indicate that for similar compounds, reagents such as cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) have been employed for diaryl ether formation .
For example, one potential synthetic route might involve the reaction of 3-bromo-4-hydroxybenzyl alcohol (or a protected derivative) with 2,4-difluorobenzene using appropriate coupling conditions . Alternatively, the synthesis might proceed through the coupling of 2,4-difluorophenol with a 3-bromo-4-halobenzyl alcohol derivative, where the hydroxymethyl group could be protected during the coupling reaction or introduced afterward through functional group interconversion of an aldehyde, ester, or carboxylic acid precursor. According to the search results, palladium-catalyzed reactions, such as those employing Pd(PPh₃)₄ with appropriate bases, have been utilized in the synthesis of structurally similar diaryl ethers . These synthetic approaches would likely require careful optimization of reaction conditions and protection/deprotection strategies to achieve good yields and selectivity.
Applications in Medicinal Chemistry
Role in BET Inhibitor Development
The search results indicate that (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol and structurally related compounds have been investigated in the context of bromodomain and extraterminal domain (BET) inhibitor development . BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that recognize acetylated lysine residues on histone proteins and play crucial roles in transcriptional regulation. Inhibition of BET proteins has emerged as a promising therapeutic strategy for various cancers and inflammatory diseases, as these proteins regulate the expression of key oncogenes such as c-Myc .
According to search result , compounds featuring the 2,4-difluorophenoxy moiety demonstrated improved properties in BET inhibitor development compared to unsubstituted phenyl ethers. Specifically, the incorporation of the 2,4-difluorophenyl ether moiety led to compounds with enhanced metabolic stability in liver microsomes, which translated to improved pharmacokinetic profiles, including reduced clearance and increased bioavailability . The search results mention that "Examination of the rat PK of 62 and 63 revealed a substantial improvement in IV clearance and absorption (FaFg), leading to higher bioavailability and improved oral exposures" . While these specific compounds (62 and 63) are related to but distinct from (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol, the results suggest that the 2,4-difluorophenoxy structural element contributes favorably to the pharmacokinetic properties of this class of compounds.
Structure-Activity Relationships and Optimization
Structure-activity relationship (SAR) studies documented in the search results provide insights into how structural modifications involving the 2,4-difluorophenoxy moiety affect the biological activity and pharmacokinetic properties of compounds in this class. According to search result , compounds containing the 2,4-difluorophenyl ether moiety demonstrated "a superior combination of attributes including excellent potency in cellular assays and an advantageous pharmacokinetic profile" . These compounds also compared favorably with known BET inhibitors in terms of biochemical binding potency and cellular activity.
The search results indicate that optimization efforts for this class of compounds focused on improving both potency and drug-like properties. For instance, search result mentions that a compound designated as "63" exhibited "physiochemical properties typically targeted for the generation of drug-like molecules, including molecular weight (459 g/mol), cLogP (3.8), TPSA (92 Å), number of H-bond acceptors (4) and donors (2), and LipE (4.9)" . These parameters are consistent with Lipinski's rule of five and other guidelines for drug-like molecules, suggesting that compounds in this class, including potentially (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol, might have favorable drug-like properties.
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